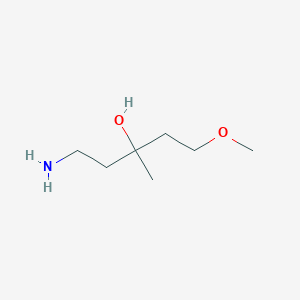1-Amino-5-methoxy-3-methylpentan-3-ol
CAS No.:
Cat. No.: VC17678120
Molecular Formula: C7H17NO2
Molecular Weight: 147.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H17NO2 |
|---|---|
| Molecular Weight | 147.22 g/mol |
| IUPAC Name | 1-amino-5-methoxy-3-methylpentan-3-ol |
| Standard InChI | InChI=1S/C7H17NO2/c1-7(9,3-5-8)4-6-10-2/h9H,3-6,8H2,1-2H3 |
| Standard InChI Key | QHKXJKQSTLQNRI-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCN)(CCOC)O |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
1-Amino-5-methoxy-3-methylpentan-3-ol possesses the molecular formula C₇H₁₇NO₂, corresponding to a molecular weight of 147.22 g/mol . The structure features:
-
A pentanol backbone substituted at the 3-position with a methyl group and an amino group.
-
A methoxy (-OCH₃) group at the terminal 5-position.
-
Stereochemical complexity arising from two chiral centers at the 3- and 5-positions, though specific optical data (e.g., specific rotation) are currently unreported .
Physicochemical Characteristics
Key properties derived from computational and experimental studies include:
| Property | Value | Method/Source |
|---|---|---|
| Exact Mass | 147.1263 g/mol | High-resolution MS |
| Polar Surface Area | 29.46 Ų | Computational |
| LogP | 1.04 | Octanol-water partition |
| Vapor Pressure | Not reported | - |
| Solubility | Not reported | - |
The LogP value suggests moderate lipophilicity, indicating potential membrane permeability in biological systems . The polar surface area aligns with compounds capable of hydrogen bonding, which may influence solubility and crystallinity.
Synthetic Routes and Methodological Insights
Reported Synthesis Strategies
While no direct synthesis of 1-Amino-5-methoxy-3-methylpentan-3-ol is documented in the provided sources, analogous routes for structurally related amino alcohols offer plausible methodologies:
Grignard Addition
The patent WO2012023147A1 describes stereoselective Grignard reactions to synthesize (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol . Adapting this approach, a hypothetical pathway for 1-Amino-5-methoxy-3-methylpentan-3-ol could involve:
-
Grignard Reagent Formation: Reaction of 3-bromo-5-methoxypentane with magnesium in tetrahydrofuran (THF) under inert conditions .
-
Nucleophilic Attack: Addition of the Grignard reagent to a ketone precursor (e.g., 3-methylpentan-3-one) to install the amino-alcohol backbone .
-
Protection/Deprotection: Sequential use of protecting groups (e.g., Boc for amines) to achieve regioselective functionalization .
Reductive Amination
An alternative route could employ reductive amination of 5-methoxy-3-methylpentan-3-one with ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride) . This method is widely used for secondary amine synthesis but may require optimization to control stereochemistry.
Stereochemical Considerations
The presence of two chiral centers necessitates enantioselective synthesis techniques. As demonstrated in the synthesis of tapentadol intermediates , asymmetric catalysis using chiral auxiliaries (e.g., L-proline) or enzymes could be employed to control the configuration at the 3- and 5-positions.
Future Research Directions
Data Gaps
-
Physicochemical Properties: Experimental determination of melting point, boiling point, and solubility in common solvents.
-
Toxicological Profiling: Acute oral toxicity (LD₅₀), mutagenicity, and environmental impact assessments.
Synthetic Optimization
-
Development of enantioselective catalytic systems to access all stereoisomers.
-
Exploration of continuous-flow chemistry to enhance reaction efficiency and safety.
Application Exploration
-
Evaluation as a corrosion inhibitor or surfactant due to its amphiphilic structure.
-
Screening for antimicrobial or anticancer activity in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume